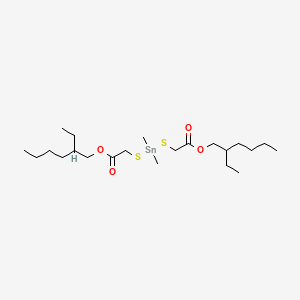

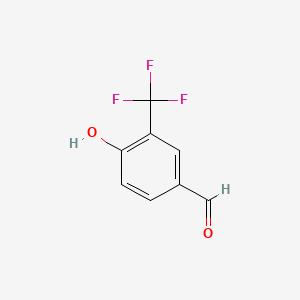

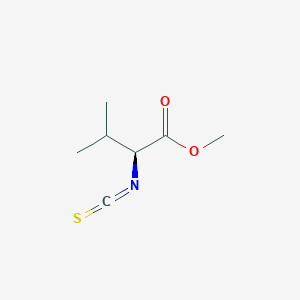

![molecular formula C7H4ClNO B1588422 6-Chlorobenzo[d]oxazole CAS No. 227197-72-0](/img/structure/B1588422.png)

6-Chlorobenzo[d]oxazole

Vue d'ensemble

Description

6-Chlorobenzo[d]oxazole is a heterocyclic compound . It is a significant heterocyclic nucleus with a wide spectrum of biological activities . It is used as an intermediate for the synthesis of new chemical entities in medicinal chemistry .

Synthesis Analysis

Oxazole, the core structure of 6-Chlorobenzo[d]oxazole, is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The synthesis of oxazole derivatives has been a field of interest for a long time . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

Molecular Structure Analysis

The molecular structure of 6-Chlorobenzo[d]oxazole consists of a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The presence of hetero atoms imparts preferential specificities in their biological responses .

Chemical Reactions Analysis

Oxazoles, including 6-Chlorobenzo[d]oxazole, have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . They have been synthesized using different pathways and have been used in various reactions .

Physical And Chemical Properties Analysis

6-Chlorobenzo[d]oxazole is a solid compound . More detailed physical and chemical properties were not found in the retrieved sources.

Applications De Recherche Scientifique

Click Chemistry and Drug Discovery

6-Chlorobenzo[d]oxazole derivatives have been implicated in the domain of click chemistry, a versatile synthetic approach widely adopted in drug discovery. Click chemistry facilitates rapid assembly of molecular libraries for screening, with 6-Chlorobenzo[d]oxazole derivatives potentially serving as key intermediates or targets due to their structural uniqueness and biological relevance. This methodology is crucial for developing new therapeutics, with triazole formations being highlighted for their specificity and bio-compatibility, suggesting that derivatives of 6-Chlorobenzo[d]oxazole could be valuable in creating biologically active compounds (Kolb & Sharpless, 2003).

Corrosion Inhibition

Research on oxazole derivatives, including those related to 6-Chlorobenzo[d]oxazole, has demonstrated their effectiveness as corrosion inhibitors. These compounds show significant potential in protecting metals from corrosion in acidic environments, a property that can be harnessed in various industrial applications to prolong the lifespan of metal structures and components (Tao et al., 2009).

Antimicrobial and Anti-inflammatory Activities

Some derivatives of 6-Chlorobenzo[d]oxazole have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies reveal that certain modifications of the 6-Chlorobenzo[d]oxazole scaffold can lead to compounds with promising antimicrobial properties against a variety of pathogens, as well as compounds that exhibit significant anti-inflammatory effects, indicating potential applications in the development of new antibiotics and anti-inflammatory drugs (Karegoudar et al., 2008).

Medicinal Chemistry and Drug Discovery

The oxazole ring, a key feature in 6-Chlorobenzo[d]oxazole, is a prevalent motif in drug discovery, attributed to its ability to engage in diverse biological interactions. Oxazoles have been recognized for their wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry for the development of new therapeutic agents. This underlines the potential of 6-Chlorobenzo[d]oxazole derivatives in contributing to novel drug development, particularly in areas where targeted biological activity is crucial (Kakkar & Narasimhan, 2019).

Electronic and Optical Materials

Derivatives of 6-Chlorobenzo[d]oxazole have found applications in the development of electronic and optical materials, such as organic light-emitting diodes (OLEDs), organic thin film transistors, and nonlinear optical materials. The structural and electronic properties of these compounds make them suitable for use in various optoelectronic devices, indicating the versatility of 6-Chlorobenzo[d]oxazole derivatives beyond biological applications (Irfan et al., 2018).

Orientations Futures

Oxazole-based molecules, including 6-Chlorobenzo[d]oxazole, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds are becoming a significant heterocyclic nucleus due to their wide spectrum of biological activities and their potential in drug discovery . Therefore, the future direction in this field would likely involve the synthesis of various 6-Chlorobenzo[d]oxazole derivatives and screening them for various biological activities .

Propriétés

IUPAC Name |

6-chloro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOOKXUUVWIARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429425 | |

| Record name | 6-Chlorobenzo[d]oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chlorobenzo[d]oxazole | |

CAS RN |

227197-72-0 | |

| Record name | 6-Chlorobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227197-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chlorobenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227197720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chlorobenzo[d]oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chlorobenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

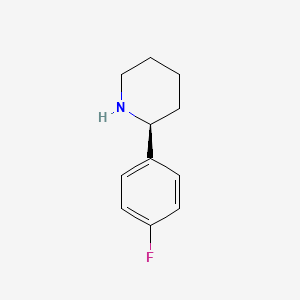

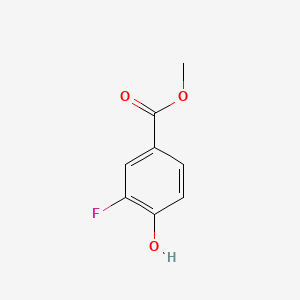

![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)

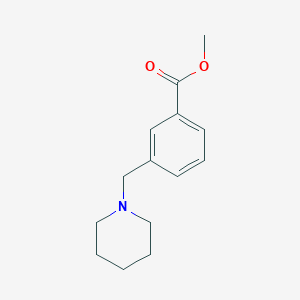

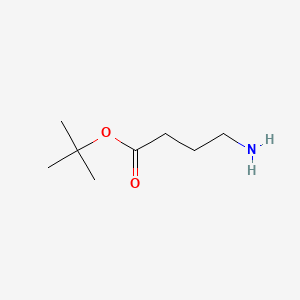

![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)

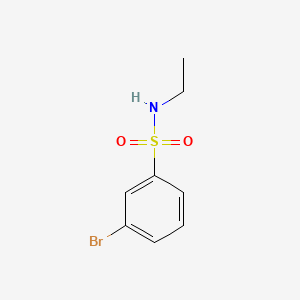

![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)